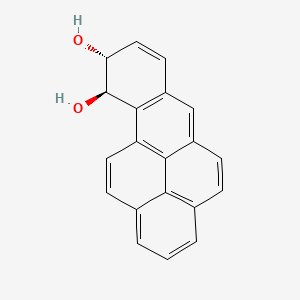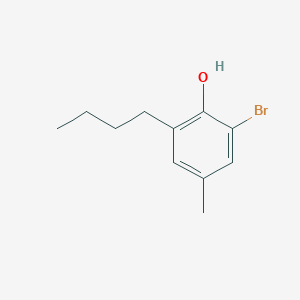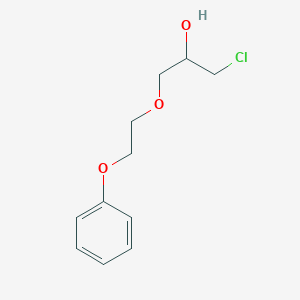
1-Chloro-3-(2-phenoxyethoxy)propan-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-3-(2-phenoxyethoxy)propan-2-OL is an organic compound with the molecular formula C11H15ClO3 It is a chlorinated alcohol derivative, characterized by the presence of a chloro group, a phenoxyethoxy group, and a hydroxyl group
Vorbereitungsmethoden
The synthesis of 1-Chloro-3-(2-phenoxyethoxy)propan-2-OL typically involves the reaction of 1-chloro-2,3-epoxypropane with phenoxyethanol under basic conditions. The reaction proceeds through the opening of the epoxide ring by the phenoxyethanol, followed by the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-Chloro-3-(2-phenoxyethoxy)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chloro group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Chloro-3-(2-phenoxyethoxy)propan-2-OL has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a probe to study enzyme-catalyzed reactions involving alcohols and chlorinated compounds.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Chloro-3-(2-phenoxyethoxy)propan-2-OL involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the chloro group can participate in nucleophilic substitution reactions. These interactions can affect various biochemical pathways, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-Chloro-3-(2-phenoxyethoxy)propan-2-OL include:
1-Chloro-3-(2-methoxyphenoxy)-2-propanol: Similar structure but with a methoxy group instead of a phenoxy group.
1-Chloro-3-(2-ethoxyphenoxy)-2-propanol: Similar structure but with an ethoxy group instead of a phenoxy group.
2-Propanol, 1-chloro-3-methoxy-: Similar structure but with a methoxy group and no phenoxy group
Eigenschaften
CAS-Nummer |
55773-75-6 |
|---|---|
Molekularformel |
C11H15ClO3 |
Molekulargewicht |
230.69 g/mol |
IUPAC-Name |
1-chloro-3-(2-phenoxyethoxy)propan-2-ol |
InChI |
InChI=1S/C11H15ClO3/c12-8-10(13)9-14-6-7-15-11-4-2-1-3-5-11/h1-5,10,13H,6-9H2 |
InChI-Schlüssel |
QBOJYXFHYXGDQN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OCCOCC(CCl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


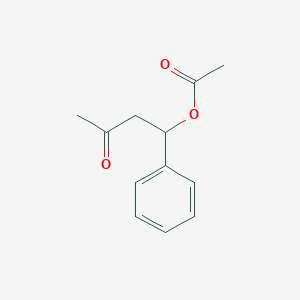
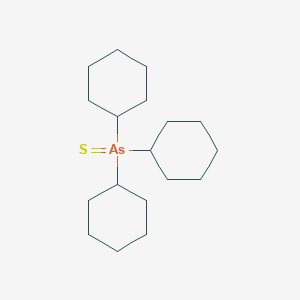
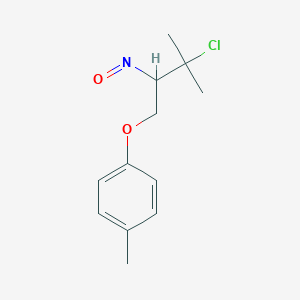
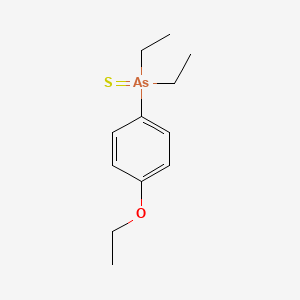

![[(Ethanesulfonyl)methanesulfonyl]benzene](/img/structure/B14624595.png)
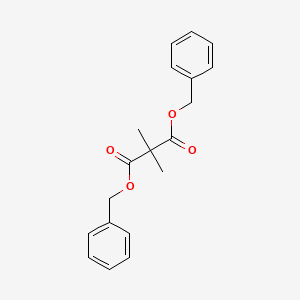
![1-[2-(1-Methyl-1H-indol-3-yl)ethyl]piperidin-2-one](/img/structure/B14624619.png)
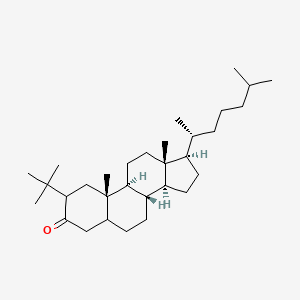
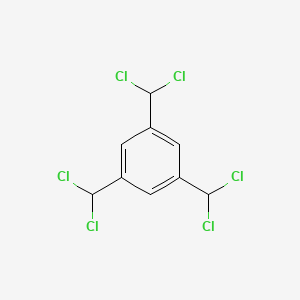
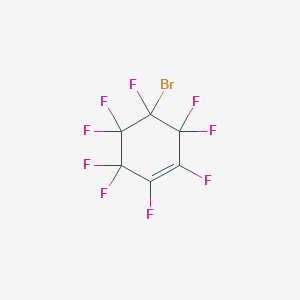
![(Piperazine-1,4-diyl)bis{[5-(3,4-dibromobutyl)pyridin-2-yl]methanone}](/img/structure/B14624641.png)
